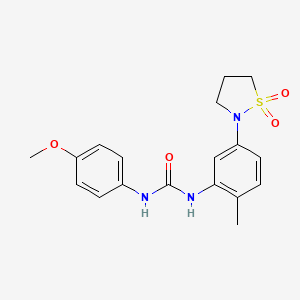![molecular formula C10H12O3 B3046225 2-[(4-Methoxyphenyl)methoxy]acetaldehyde CAS No. 121289-23-4](/img/structure/B3046225.png)
2-[(4-Methoxyphenyl)methoxy]acetaldehyde
Vue d'ensemble
Description
2-[(4-Methoxyphenyl)methoxy]acetaldehyde is an organic compound with the molecular formula C10H12O3 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetaldehyde moiety through a methoxy linkage
Mécanisme D'action
Target of Action
A related compound, 2-(4-methoxyphenyl)acetamide, is known to target aralkylamine dehydrogenase light chain and aralkylamine dehydrogenase heavy chain in alcaligenes faecalis .
Mode of Action
4-methoxyphenethylamine, a related compound, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine
Biochemical Pathways
A related compound, (4-hydroxy-3-methoxyphenyl)acetaldehyde, is known to be involved in the metabolism of mus musculus (mouse) and homo sapiens (human) according to the embl-ebi database .
Result of Action
A related compound, 4-methoxyphenethylamine, is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine , suggesting that 2-[(4-Methoxyphenyl)methoxy]acetaldehyde may have similar inhibitory effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Methoxyphenyl)methoxy]acetaldehyde typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate aldehyde under acidic conditions. One common method involves the use of paraformaldehyde and hydrochloric acid as the catalyst. The reaction proceeds through the formation of an intermediate acetal, which is subsequently hydrolyzed to yield the desired aldehyde .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like p-toluenesulfonic acid can further enhance the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-[(4-Methoxyphenyl)methoxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed:
Oxidation: 4-Methoxyphenylacetic acid.
Reduction: 2-[(4-Methoxyphenyl)methoxy]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Methoxyphenyl)methoxy]acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.
Comparaison Avec Des Composés Similaires
- 4-Methoxybenzaldehyde
- 4-Methoxyphenylacetic acid
- 2-Methoxyphenylacetaldehyde
Comparison: 2-[(4-Methoxyphenyl)methoxy]acetaldehyde is unique due to the presence of both an aldehyde and a methoxyphenyl group, which imparts distinct chemical reactivity and biological activity. Compared to 4-methoxybenzaldehyde, it has an additional methoxy linkage, which can influence its solubility and interaction with biological targets. Similarly, it differs from 4-methoxyphenylacetic acid by having an aldehyde group instead of a carboxylic acid, affecting its reactivity in oxidation and reduction reactions .
Propriétés
IUPAC Name |
2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-10-4-2-9(3-5-10)8-13-7-6-11/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPADMCZLGKHAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COCC=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436869 | |
| Record name | 2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
121289-23-4 | |
| Record name | 2-[(4-Methoxyphenyl)methoxy]acetaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=121289-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-methoxyphenyl)methoxy]acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4,7-dimethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B3046153.png)

![tert-butyl N-({[1,3]thiazolo[4,5-c]pyridin-2-yl}methyl)carbamate](/img/structure/B3046157.png)



![4-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B3046162.png)
![2-Methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}aniline](/img/structure/B3046163.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B3046165.png)
